1-(6-Bromopiridin-3-il)piperazina

Descripción general

Descripción

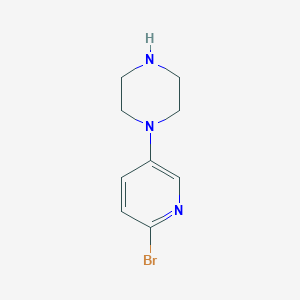

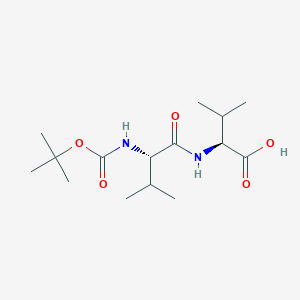

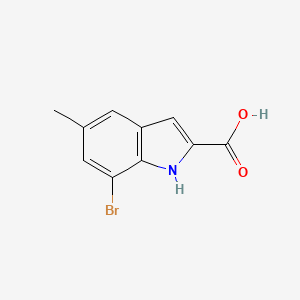

1-(6-Bromopyridin-3-yl)piperazine is a useful research compound. Its molecular formula is C9H12BrN3 and its molecular weight is 242.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(6-Bromopyridin-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Bromopyridin-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1-(6-Bromopiridin-3-il)piperazina: Un análisis exhaustivo de las aplicaciones de investigación científica

Desarrollo farmacéutico: Este compuesto se utiliza en la síntesis de varios productos farmacéuticos debido a su porción de piperazina, que se encuentra comúnmente en los medicamentos por sus funciones versátiles y reactividad química .

Ciencia de los materiales: Los investigadores utilizan este compuesto en la ciencia de los materiales, particularmente en el desarrollo de la electrónica orgánica, que incluye diodos orgánicos emisores de luz (OLED) y otros materiales semiconductores.

Síntesis química: La reactividad del compuesto lo hace valioso para la síntesis química, donde se utiliza para crear moléculas complejas para diversas aplicaciones de investigación .

Investigación sobre seguridad y manipulación: Los protocolos de manipulación y seguridad del compuesto se investigan para garantizar las prácticas de laboratorio adecuadas y la seguridad de los trabajadores .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, and H319 . This indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound. It has been found to inhibit the binding of [^3H]cytisine to alpha4beta2 nACHR in Wistar rat cerebral cortical membrane . This suggests that the compound’s primary target could be the alpha4beta2 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in neurotransmission .

Mode of Action

, it can be inferred that the compound likely interacts with this receptor, potentially altering its function and affecting neurotransmission.

Biochemical Pathways

, it may influence pathways related to cholinergic neurotransmission.

Result of Action

Its potential interaction with the alpha4beta2 nAChR suggests it may influence neuronal activity and neurotransmission

Análisis Bioquímico

Molecular Mechanism

At the molecular level, 1-(6-Bromopyridin-3-yl)piperazine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 1-(6-Bromopyridin-3-yl)piperazine can influence gene expression by interacting with DNA or RNA-binding proteins, thereby modulating transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(6-Bromopyridin-3-yl)piperazine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 1-(6-Bromopyridin-3-yl)piperazine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(6-Bromopyridin-3-yl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of specific signaling pathways or inhibition of tumor growth . At higher doses, 1-(6-Bromopyridin-3-yl)piperazine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Propiedades

IUPAC Name |

1-(6-bromopyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRZSDRDBJDKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432218 | |

| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412347-39-8 | |

| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)